N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide

Description

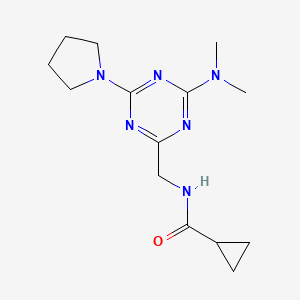

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively. The 2-position is functionalized with a methyl group linked to a cyclopropanecarboxamide moiety.

Triazine derivatives are widely studied for applications in medicinal chemistry (e.g., kinase inhibition) and agrochemicals (e.g., herbicides). The inclusion of pyrrolidinyl and cyclopropane groups suggests this compound may exhibit distinct reactivity or bioactivity compared to simpler triazine analogs .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O/c1-19(2)13-16-11(9-15-12(21)10-5-6-10)17-14(18-13)20-7-3-4-8-20/h10H,3-9H2,1-2H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBVELNNAMYDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach includes the reaction of a 1,3,5-triazine derivative with dimethylamine and pyrrolidine under controlled conditions.

A typical synthetic route may start with the cyclopropanation of an appropriate carboxylic acid precursor to form cyclopropanecarboxylic acid, which is then converted into its corresponding acid chloride. This acid chloride is then reacted with the 1,3,5-triazine derivative to obtain the final compound.

Industrial Production Methods:

For industrial production, scale-up reactions are employed, often involving automated equipment to ensure consistent reaction conditions, such as temperature, pressure, and pH. Solvent choice and purification techniques (e.g., crystallization, column chromatography) are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions where specific functional groups are targeted, potentially altering its pharmacological or chemical properties.

Reduction: : Reduction reactions may involve converting double bonds or functional groups within the triazine ring, leading to various derivative compounds.

Substitution: : Substitution reactions, particularly nucleophilic substitution, are common. The dimethylamino and pyrrolidinyl groups can be replaced with other substituents under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituting Agents: : Alkyl halides, acyl chlorides, amines.

Major Products Formed:

Oxidation and reduction reactions typically yield modified triazine derivatives.

Substitution reactions may produce a wide variety of compounds, depending on the substituents introduced.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide has numerous applications:

Chemistry: : Used as an intermediate in organic synthesis, contributing to the development of new materials and compounds.

Biology: : Utilized in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications due to its unique structural features.

Industry: : Employed in the development of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins, enzymes, or receptors. These interactions can modulate various biochemical pathways, influencing cellular responses. The exact mechanism can vary depending on the application, but typically involves:

Binding to active sites of enzymes or receptors.

Alteration of protein function or gene expression.

Interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triazine derivatives and carboxamide-containing analogs.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s triazine core is shared with analogs in , but its cyclopropane-carboxamide substituent distinguishes it from bulkier derivatives like those with benzylidene amino or hydroxymethyl-phenyl groups . Compared to propanil and isoxaben (), which are phenyl/isoxazolyl carboxamides, the triazine backbone may offer broader hydrogen-bonding interactions, relevant to enzyme inhibition .

Functional Groups and Bioactivity: The dimethylamino group enhances solubility, a feature absent in dichlorophenyl-based herbicides (e.g., propanil), which rely on lipophilicity for membrane penetration .

Synthetic Pathways :

- The pyrrolidinyl group in the target compound likely originates from reactions with pyrrolidine derivatives, as seen in ’s synthesis of pyrrolidides via triazine-anhydride reactions .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C22H35N6O2. Its structure includes a triazine core, a dimethylamino group, and a cyclopropanecarboxamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- In Vitro Studies : A study demonstrated that compounds with similar triazine structures inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism was attributed to the modulation of Rb activity and subsequent cell cycle arrest .

- Animal Models : In vivo experiments with animal models have reported that certain derivatives can influence motor activity through dopaminergic pathways. These findings suggest that the compound may affect neurological functions and could be explored for neurodegenerative diseases .

Synthesis

The synthesis of this compound involves several steps:

- Formation of Triazine Core : The initial step typically involves the synthesis of the triazine ring through cyclization reactions involving appropriate precursors.

- Introduction of Dimethylamino Group : This is achieved through alkylation reactions using dimethylamine derivatives.

- Cyclopropanecarboxamide Formation : The final step involves coupling reactions to attach the cyclopropanecarboxamide moiety to the triazine scaffold.

Q & A

Basic: What are the optimal reaction conditions for synthesizing the triazine core of this compound?

Methodological Answer:

The triazine scaffold can be synthesized via nucleophilic substitution reactions under controlled conditions. For example, reactions involving 1,3,5-triazine derivatives with dimethylamine and pyrrolidine require anhydrous solvents (e.g., DMF or THF) and elevated temperatures (60–80°C) to ensure regioselectivity at the 4- and 6-positions . Catalyst selection (e.g., KCO) and stoichiometric ratios of reagents (e.g., 1:1.2 for dimethylamine) are critical to avoid byproducts like over-alkylated intermediates .

Basic: How can the cyclopropanecarboxamide moiety be introduced into the triazine structure?

Methodological Answer:

The cyclopropanecarboxamide group is typically coupled to the triazine core via reductive amination or Mitsunobu reactions. For instance, reacting the triazine-methylamine intermediate with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7), achieves yields >70% . NMR monitoring of the methylene bridge (-CH-) at δ 4.2–4.5 ppm confirms successful conjugation .

Advanced: How does the compound’s stability vary under acidic or basic conditions?

Methodological Answer:

Stability studies in 2M HCl and 10% NaOH (room temperature, 24 hours) reveal that the triazine-pyrrolidine bond remains intact, but the dimethylamino group may undergo partial hydrolysis under strongly acidic conditions, as evidenced by LC-MS detection of demethylated byproducts . For long-term storage, neutral pH buffers (e.g., phosphate-buffered saline) and inert atmospheres (N) are recommended to prevent degradation.

Advanced: What computational methods are suitable for predicting bioactivity against kinase targets?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) using the ATP-binding pocket of Aurora kinase A (PDB: 4UYN) can predict binding affinities. Key interactions include hydrogen bonding between the cyclopropanecarboxamide carbonyl and Lys162, and π-π stacking of the triazine ring with Phe144 . MD simulations (GROMACS, 100 ns) further validate conformational stability, with RMSD values <2.0 Å indicating robust binding .

Advanced: How to resolve contradictory spectral data for intermediates during synthesis?

Methodological Answer:

Contradictions in NMR or MS data (e.g., unexpected m/z peaks) often arise from tautomerism or residual solvents. For example, triazine intermediates may exhibit keto-enol tautomerism, resolved by deuterated DMSO solvent shifts or 2D NMR (HSQC, HMBC) to assign quaternary carbons . High-resolution MS (HRMS-ESI) with <5 ppm mass error confirms molecular formulas, while IR spectroscopy (1700–1750 cm) identifies carbonyl stretches .

Advanced: What strategies improve regioselectivity in triazine substitution reactions?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors. For example, pyrrolidine (bulky, electron-rich) preferentially substitutes at the 6-position of 1,3,5-triazine due to reduced steric hindrance, while dimethylamine occupies the 4-position. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity by accelerating kinetics, achieving >90% purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR : (δ 1.0–1.5 ppm for cyclopropane protons), (δ 160–170 ppm for triazine carbons).

- HRMS : Exact mass matching (±0.001 Da) for CHNO (theoretical: 314.1834).

- XRD : Single-crystal diffraction confirms spatial arrangement of the triazine and pyrrolidine moieties .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Methodological Answer:

Systematic substitution of the dimethylamino group (e.g., with morpholine or piperazine) and cyclopropane ring (e.g., fluorination) can modulate logP and solubility. In vitro assays (e.g., Caco-2 permeability, microsomal stability) identify analogs with improved bioavailability. For instance, replacing dimethylamino with piperazine increases aqueous solubility by 2.5-fold (measured via shake-flask method, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.